molecular formula C10H16N2O8S B093106 Kynurenine sulfate CAS No. 16055-80-4

Kynurenine sulfate

Cat. No. B093106
CAS RN: 16055-80-4
M. Wt: 306.29 g/mol
InChI Key: KAXRWMOLNJZCEW-QRPNPIFTSA-N
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Description

Neuroprotective Effects of Kynurenine Sulfate

This compound has been studied for its neuroprotective properties, particularly in the context of cerebral ischemia. Research has shown that L-kynurenine sulfate, a precursor of kynurenic acid, can cross the blood-brain barrier more readily than kynurenic acid itself. When administered prior to induced cerebral ischemia in mice and gerbils, L-kynurenine sulfate significantly reduced brain infarction size and neuronal loss, suggesting its potential for preventing neuronal damage during ischemic events .

Interaction with Estrogen-Enzymes and Sulfotransferases

The interaction of this compound with other biological molecules has been explored, revealing that the sulfate esters of certain estrogens can inhibit kynurenine transaminase activity. This inhibition also appears to protect the enzyme from proteolysis and inactivation, indicating a complex interplay between kynurenine metabolism and estrogenic compounds . Additionally, kynurenic acid, a metabolite in the kynurenine pathway, has been identified as a potent inhibitor of cytosolic sulfotransferases (SULTs), which are important for the metabolism of various compounds, including hormones and neurotransmitters .

Vascular Effects and Transport Mechanisms

The systemic administration of L-kynurenine sulfate has been linked to cerebral hypoperfusion transients in mice, suggesting that high doses can destabilize resting cerebral blood flow (CBF). This finding highlights the importance of dose consideration when using this compound in clinical settings, as it may have vascular side effects . Furthermore, kynurenic acid has been shown to interact with human organic anion transporters hOAT1 and hOAT3, which are involved in the transport of organic anions in the brain and kidney. This suggests that these transporters play a role in the disposition of kynurenic acid and, by extension, this compound .

Photochemical and Thermal Reactivity

The reactivity of kynurenine, a precursor to this compound, has been studied under both thermal and photochemical conditions. It has been found that kynurenine can undergo decarboxylation to form 4-hydroxyquinoline, with rate constants determined for various temperatures. Additionally, quantum yields for photodecomposition have been measured, providing insight into the stability and reactivity of kynurenine under different environmental conditions .

Therapeutic Importance and Drug Discovery

The kynurenine pathway, which includes this compound, has gained significant attention for its potential roles in neurodegenerative disorders and as a target for drug discovery. Kynurenic acid, a product of this pathway, has been used in the development of drugs for epilepsy and stroke. The pathway's compounds can modulate activity at various receptors, highlighting their importance in both neuroscience and medicine . Moreover, the kynurenine pathway is considered a key player in the interaction between the nervous and immune systems, with implications for drug discovery in neuroscience, oncology, and other areas of pathology .

Scientific Research Applications

  • Neuroprotective Effects : Kynurenine sulfate, as a precursor of kynurenic acid, has shown neuroprotective properties. It has been studied for its effectiveness in reducing histological and electrophysiological deficits in rat hippocampus following ischemia, suggesting potential clinical usefulness in preventing neuronal loss in neurodegenerative diseases (Sas et al., 2008). Similarly, research indicates that L-kynurenine sulfate administered before cerebral ischemia in mice and gerbils can decrease brain damage and improve outcomes in ischemic conditions (Gigler et al., 2007).

  • Behavioral and Cognitive Effects : Studies have shown that systemic administration of L-kynurenine sulfate can lead to behavioral changes in animals, such as alterations in movement patterns, anxiety-like behavior, and impairment in object recognition memory. These effects are possibly related to changes in neuronal activity (Varga et al., 2015).

  • Role in Brain Diseases : The kynurenine pathway, of which this compound is a part, is increasingly recognized for its involvement in psychiatric and neurological disorders. Research suggests that metabolites from this pathway, including kynurenine, can directly and indirectly affect neurotransmitter systems, making them relevant in the etiology of diseases like Alzheimer's, Parkinson's, and Huntington's (Schwarcz & Stone, 2017).

  • Effects on Cerebral Blood Flow : High doses of L-kynurenine sulfate have been observed to cause transient hypoperfusion events in the cerebral cortex, indicating that its administration can affect cerebral blood flow. This suggests the need for careful consideration of dosage in clinical applications (Varga et al., 2017).

  • Contrasting Effects in Ischemia : While some studies highlight the neuroprotective effects of L-kynurenine sulfate in ischemic conditions, others have found that its administration post-ischemia may exacerbate neuronal damage, indicating the complexity of its effects in different contexts (Gellért et al., 2013).

  • Interactions with Hormones : this compound has been shown to interact with hormones like estrogens. For instance, estrogen sulfate esters have been found to inhibit kynurenine transaminase, an enzyme in the kynurenine pathway, indicating potential hormone-enzyme interactions relevant to conditions like schizophrenia and other cognitive disorders (Mason & Gullekson, 1960).

Mechanism of Action

Target of Action

L-Kynurenine sulfate, also known as Kynurenine sulfate, primarily targets the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a crucial role in various biological processes, including immune response and pain perception .

Mode of Action

L-Kynurenine sulfate interacts with its primary target, GPR35, to induce the production of inositol trisphosphate and elicit Ca2+ mobilization . This interaction leads to changes in cellular signaling pathways, influencing various physiological processes.

Biochemical Pathways

L-Kynurenine sulfate is part of the kynurenine pathway , which is the main metabolic route of tryptophan degradation . This pathway produces several neuroactive metabolites that regulate NMDA (N-methyl-D-aspartate) receptor function and free radical production . The metabolites of the kynurenine pathway have essential roles in the regulation of neuronal excitability and the initiation of immune tolerance .

Pharmacokinetics

It is known that l-kynurenine, the precursor of l-kynurenine sulfate, is well-tolerated and safe after intravenous infusion up to 5 mg/kg over 20 minutes . The lack of change in L-Kynurenine metabolites in plasma suggests a relatively slow metabolism of L-Kynurenine and no or little feedback effect of L-Kynurenine on its synthesis .

Result of Action

The action of L-Kynurenine sulfate results in a broad spectrum of effects. It is involved in the pathology of neurodegenerative disorders, pain syndromes, and autoimmune diseases . It also has a role in the endogenous regulation of neuronal excitability . Furthermore, L-Kynurenine sulfate has been found to have antioxidant properties, acting as an efficient reactive oxygen species (ROS) scavenger and enhancer of brain antioxidant defense .

Action Environment

The action, efficacy, and stability of L-Kynurenine sulfate can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant properties of L-Kynurenine sulfate . Additionally, the presence of other metabolites in the kynurenine pathway can also influence the action of L-Kynurenine sulfate .

properties

IUPAC Name

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRWMOLNJZCEW-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16055-80-4
Record name Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16055-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KYNURENINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is L-Kynurenine Sulfate and what is its significance in the body?

A1: L-Kynurenine Sulfate is a metabolite of tryptophan, an essential amino acid. It plays a crucial role in the kynurenine pathway (KP), which is the major route for tryptophan degradation in the body. [] This pathway leads to the production of several neuroactive metabolites, including kynurenic acid (KYNA), which has been implicated in various neurological and psychiatric disorders. []

Q2: What is the relationship between L-Kynurenine Sulfate and seizures?

A3: Interestingly, both L-Kynurenine Sulfate and its metabolite, quinolinic acid, have been shown to induce convulsions in animal models. [, , ] Intraventricular injection of L-Kynurenine Sulfate potentiated convulsions caused by strychnine in mice. [] This effect was not observed with other convulsants like thiosemicarbazide or pentylenetetrazol, suggesting a specific interaction. [] Notably, while quinolinic acid also caused convulsions in rats, other kynurenine metabolites like kynurenic acid, nicotinic acid, and nicotinamide did not show this effect in rats but did in mice. []

Q3: Can other substances modify the convulsive effects of L-Kynurenine Sulfate?

A4: Yes, research suggests that serotonergic drugs might play a role in mitigating L-Kynurenine Sulfate-induced convulsions. Compounds like 5-hydroxytryptophan, 5-methoxytryptamine, and serotonin were found to reduce the severity of these convulsions in mice. [] Conversely, blocking serotonin receptors or depleting serotonin levels seems to worsen the convulsive effects, indicating a potential protective role of serotonin against L-Kynurenine Sulfate's convulsant properties. []

Q4: Are there species differences in the response to L-Kynurenine Sulfate?

A5: Yes, studies indicate distinct responses to L-Kynurenine Sulfate and its metabolites between rats and mice. [] While L-Kynurenine Sulfate and quinolinic acid induced convulsions in both species, other kynurenine metabolites only showed this effect in mice. [] This difference might be attributed to variations in the accessibility of the hippocampus to intraventricularly administered drugs. [] Additionally, inhibitory amino acids like GABA, glycine, and taurine, which caused sedation in rats, induced seizures in mice. []

Q5: Has L-Kynurenine Sulfate shown any potential in protecting against ischemic brain damage?

A6: Although high doses of L-Kynurenine Sulfate have been associated with neurotoxicity, some studies suggest a potential neuroprotective effect at specific doses and conditions. Research indicates that L-Kynurenine Sulfate, when administered before focal cerebral ischemia in mice or global cerebral ischemia in gerbils, provided neuroprotection. [] This protective effect might be related to its influence on cerebral blood flow, as L-Kynurenine Sulfate was found to increase cerebral blood flow in conscious rabbits. []

Q6: Can L-Kynurenine Sulfate administration affect neuronal activity markers?

A7: Yes, administration of L-Kynurenine Sulfate has been linked to changes in c-Fos expression, a marker for neuronal activity. In a study on C57Bl/6j mice, a high dose of L-Kynurenine Sulfate led to a decrease in c-Fos-immunopositive cells in specific brain regions, including the dorsal striatum and the CA1 pyramidal cell layer of the hippocampus. [] These changes in c-Fos expression might be related to the observed behavioral disturbances in these mice. []

Q7: What is known about the metabolism of L-Kynurenine Sulfate?

A8: L-Kynurenine Sulfate is further metabolized within the kynurenine pathway. One study on a family with a history of bladder cancer found that individuals with elevated levels of kynurenine, including L-Kynurenine Sulfate, also excreted higher levels of 3-hydroxykynurenine. [] This suggests that L-Kynurenine Sulfate can be converted to 3-hydroxykynurenine in vivo, highlighting the interconnected nature of the kynurenine pathway. []

Q8: How is L-Kynurenine Sulfate detected and measured in biological samples?

A9: Chromatographic techniques, particularly paper chromatography, have been historically significant in detecting and identifying L-Kynurenine Sulfate and other tryptophan metabolites. [] These methods exploit the fluorescent properties of these compounds under ultraviolet light, allowing for their visualization and differentiation in complex biological samples. [] While more advanced techniques might be employed today, these early methods were crucial in advancing our understanding of tryptophan metabolism.

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